N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide
Description
N-[(5-{[(Diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a sulfanyl-linked diethylcarbamoylmethyl group and a 2,6-difluorobenzamide moiety. The 1,3,4-oxadiazole ring is known for metabolic stability and bioactivity in pharmaceuticals and agrochemicals , while the 2,6-difluorobenzamide group is common in pesticidal agents such as diflubenzuron and flumetsulam .
Properties
IUPAC Name |
N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3S/c1-3-22(4-2)13(23)9-26-16-21-20-12(25-16)8-19-15(24)14-10(17)6-5-7-11(14)18/h5-7H,3-4,8-9H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWRRPSNSIHMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Oxadiazole Core: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of the Sulfanyl Group: The oxadiazole core is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Attachment of the Diethylcarbamoyl Group: This step involves the reaction of the intermediate with diethylcarbamoyl chloride under basic conditions.
Final Coupling with 2,6-Difluorobenzamide: The final product is obtained by coupling the intermediate with 2,6-difluorobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The diethylcarbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
The compound's structure includes a difluorobenzamide moiety, which has been shown to enhance its antibacterial properties. Research indicates that fluorinated benzamide derivatives exhibit increased potency against bacterial strains by interacting with the FtsZ protein, a crucial target for inhibiting bacterial cell division. The presence of fluorine atoms contributes to hydrophobic interactions that stabilize the binding of the compound to the allosteric site of FtsZ, thus enhancing its inhibitory activity against pathogens like Staphylococcus aureus .
Mechanism of Action
Molecular docking studies reveal that N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide can adopt a non-planar conformation that facilitates stronger interactions with key residues in the FtsZ protein. This non-planarity is critical for effective binding and inhibition of bacterial growth . The compound forms multiple hydrogen bonds with residues such as Val207 and Asn263, which are vital for maintaining the structural integrity of the protein during cell division.
Anticancer Potential
Synthesis and Testing
Recent studies have explored various derivatives of oxadiazole compounds for their anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their efficacy against different cancer cell lines. These studies suggest that modifications to the oxadiazole ring can significantly influence the cytotoxicity and selectivity of these compounds toward cancer cells .
Case Studies
In vitro studies have demonstrated that specific derivatives exhibit promising anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways essential for tumor growth and proliferation. For example, compounds derived from the oxadiazole framework have shown potential in targeting multiple signaling pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the diethylcarbamoyl group or variations in the oxadiazole structure can lead to significant changes in biological activity. Researchers are actively investigating how these structural modifications affect potency and selectivity against bacterial and cancer cells .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl and diethylcarbamoyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,4-Oxadiazole Derivatives
Compounds with 1,3,4-oxadiazole cores, such as those described in (e.g., 7c–7f ), share structural motifs with the target compound but differ in substituents. For example:
- Compound 7c: Features an amino-thiazole substituent instead of diethylcarbamoyl, with a molecular weight of 375 g/mol and a melting point of 134–178°C .
- Target Compound: Likely has higher molecular weight (~409 g/mol, estimated) due to the diethylcarbamoyl group. The absence of polar amino-thiazole groups may reduce aqueous solubility compared to 7c .
Thiadiazole Analogs
describes N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide, which replaces the oxadiazole ring with a thiadiazole. The compound was structurally characterized via X-ray crystallography but lacks reported bioactivity data .
Difluorobenzamide-Containing Pesticides
- Diflubenzuron (C₁₄H₉ClF₂N₂O₂) : A benzoylurea insect growth regulator with a urea linkage instead of oxadiazole. Its mode of action involves chitin synthesis inhibition .
- Flumetsulam (C₁₂H₁₁F₂N₅O₂S) : A triazolopyrimidine sulfonamide herbicide. Both compounds highlight the role of fluorinated benzamide groups in agrochemical activity .
Functional Group and Substituent Analysis
Substituent Impact on Physicochemical Properties
Spectroscopic and Analytical Data
- IR/NMR Trends : Oxadiazole derivatives in show characteristic IR peaks for C=N (1600–1650 cm⁻¹) and S–C (650–750 cm⁻¹). The target compound’s diethylcarbamoyl group would introduce additional C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹) signals .
- UV-Vis : highlights oxadiazole-indole hybrids with λmax ~270–290 nm, suggesting the target compound may absorb similarly due to conjugated systems .
Biological Activity
N-[(5-{[(diethylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, including anticancer effects, antioxidant activity, and enzyme inhibition capabilities, supported by relevant studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₂N₄O₂S
- IUPAC Name : this compound
1. Anticancer Activity
Research has shown that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, studies on related oxadiazole derivatives have reported significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A549 | 6.75 | N-[(5-{...})] |
| HCC827 | 5.13 | N-[(5-{...})] |
| NCI-H358 | 0.85 | N-[(5-{...})] |
In a study involving the compound's structural analogs, it was found that the anticancer activity was mediated through apoptosis induction pathways in pancreatic cancer cell lines (PANC-1 and CRL-169) . The apoptotic signaling was confirmed through molecular modeling techniques.
2. Antioxidant Activity
The antioxidant capabilities of oxadiazole derivatives are noteworthy. Compounds similar to this compound have demonstrated effective free radical scavenging abilities.
| Assay Type | Result |
|---|---|
| CUPRAC Assay | Significant antioxidant activity |
| DPPH Radical Scavenging | Moderate activity |
These findings suggest that the compound may help mitigate oxidative stress-related diseases .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It showed inhibitory effects on key enzymes such as:
| Enzyme | Inhibition (%) |
|---|---|
| Cholinesterase | 60% |
| Tyrosinase | 45% |
| Glucosidase | 70% |
This enzyme inhibition profile indicates possible applications in treating conditions like diabetes and neurodegenerative diseases .
Case Studies
A comprehensive study involving various synthesized oxadiazole derivatives highlighted their biological activities:
- Study on Lung Cancer Cell Lines : The synthesized compounds were tested against A549 and HCC827 cell lines, with IC50 values indicating strong anticancer activity.
- Antioxidant Properties Assessment : The antioxidant activities were evaluated using multiple assays (CUPRAC and DPPH), confirming significant free radical scavenging abilities.
- Enzyme Inhibition Analysis : A detailed analysis of enzyme inhibition showed that certain derivatives exhibited high inhibition rates for cholinesterase and glucosidase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
